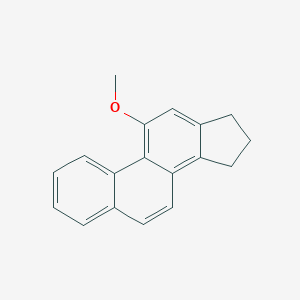
16,17-Dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16,17-Dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene, also known as tetrahydropalmatine (THP), is a naturally occurring alkaloid found in several plant species, including Corydalis yanhusuo and Stephania japonica. THP has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including pain, anxiety, and insomnia. In recent years, THP has gained the attention of researchers due to its potential therapeutic applications in various fields.
作用機序
The exact mechanism of action of THP is not fully understood, but it is thought to act on several neurotransmitter systems in the brain, including the dopamine and serotonin systems. THP has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. THP has also been shown to interact with the GABA-A receptor, a neurotransmitter receptor involved in anxiety and sedation.
生化学的および生理学的効果
THP has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, increase pain threshold, and reduce inflammation. THP has also been shown to reduce anxiety-like behavior and increase sleep in animal models. THP has been investigated for its potential use in the treatment of several neurological and psychiatric disorders, including anxiety disorders, depression, and schizophrenia.
実験室実験の利点と制限
THP has several advantages for use in lab experiments. It is readily available and can be synthesized relatively easily. THP has also been shown to have low toxicity and few side effects in animal models. However, THP has several limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. THP also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on THP. One potential direction is the investigation of THP's potential use in the treatment of addiction. THP has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could elucidate its potential use in treating addiction in humans. Another potential direction is the investigation of THP's potential use in the treatment of pain. THP has been shown to have analgesic effects in animal models, and further research could elucidate its potential use in treating pain in humans. Finally, the investigation of THP's potential use in the treatment of psychiatric disorders, such as anxiety and depression, is another potential future direction for research.
合成法
THP can be synthesized from the alkaloid tetrahydroberberine (THB) through a process known as demethylation. THB can be extracted from several plant species, including Berberis vulgaris and Coptis chinensis. The demethylation of THB can be achieved through various methods, including chemical and enzymatic reactions.
科学的研究の応用
THP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, sedative, and anticonvulsant effects in animal models. THP has also been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
CAS番号 |
117696-92-1 |
|---|---|
製品名 |
16,17-Dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene |
分子式 |
C18H16O |
分子量 |
248.3 g/mol |
IUPAC名 |
11-methoxy-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H16O/c1-19-17-11-13-6-4-8-14(13)16-10-9-12-5-2-3-7-15(12)18(16)17/h2-3,5,7,9-11H,4,6,8H2,1H3 |
InChIキー |
IGZCTOXRRSVQKH-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3CCCC3=C1)C=CC4=CC=CC=C42 |
正規SMILES |
COC1=C2C(=C3CCCC3=C1)C=CC4=CC=CC=C42 |
その他のCAS番号 |
117696-92-1 |
同義語 |
16,17-dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene 16,17-DMCPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
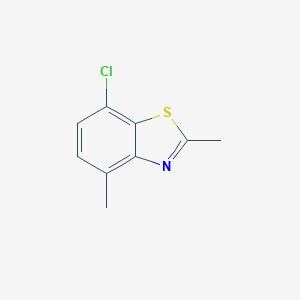
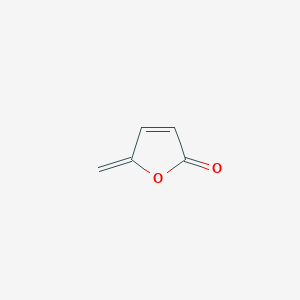
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
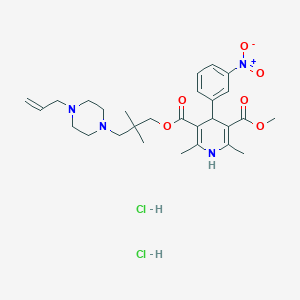
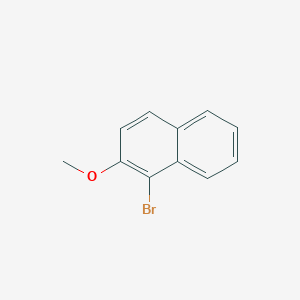
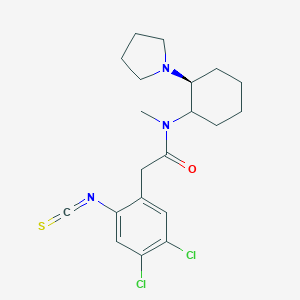


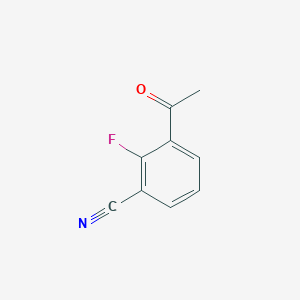
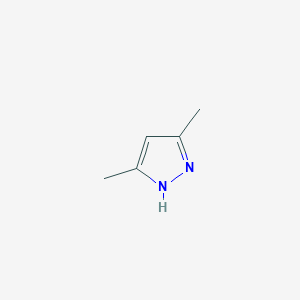
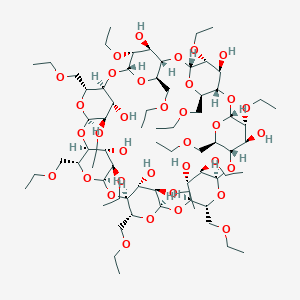
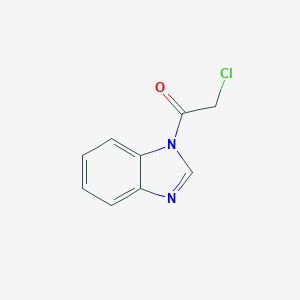
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)